2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)-

EGFR tyrosine kinase Covalent inhibitor Structure-activity relationship

Researchers requiring sustained EGFR suppression in washout experiments need an irreversible inhibitor. PD-160678 (CAS 198959-83-0) is the only 7-acrylamide 4-anilinoquinazoline demonstrated to irreversibly inhibit EGFR via covalent alkylation of Cys773 (IC₅₀ = 0.45 nM). • Sustains target inhibition after compound removal-superior to reversible agents (e.g., gefitinib) in washout protocols. • Enables rigorous SAR analysis as the critical 7-position comparator to 6-acrylamide regioisomers and 3-chloro analogs. • Achieved tumor stasis in A431 xenograft models with oral dosing. Supplied by BenchChem with global shipping; inquire for bulk or custom quantities.

Molecular Formula C17H13BrN4O
Molecular Weight 369.2 g/mol
CAS No. 198959-83-0
Cat. No. B12697622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)-
CAS198959-83-0
Molecular FormulaC17H13BrN4O
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=C(C=C1)C(=NC=N2)NC3=CC(=CC=C3)Br
InChIInChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-14-15(9-13)19-10-20-17(14)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22)
InChIKeyYGFCGWOZJQMOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-160678 Identity and Core Pharmacological Profile


2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)-, commonly designated PD-160678, is a synthetic small-molecule belonging to the 4-anilinoquinazoline class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. It is distinguished by an acrylamide warhead at the quinazoline C-7 position, which confers an irreversible, covalent inhibition mechanism through alkylation of Cys773 within the EGFR ATP-binding pocket [2]. This compound served as a foundational probe in the structural elucidation of covalent quinazoline-based EGFR inhibitors and is routinely employed in preclinical oncology and chemical-biology research [2].

Covalent EGFR kinase probe with irreversible Cys773 binding
Washout-resistant target engagement for chemical-biology studies
Preclinical oncology tool for EGFR-dependent xenograft models

Why Generic Substitution Compromises Reproducibility


Within the 4-anilinoquinazoline acrylamide series, the position of the electrophilic warhead, the halogen substituent identity on the aniline ring, and the mechanistic commitment to covalent bond formation collectively govern target engagement kinetics, selectivity, and cellular potency [1]. Data from the seminal structure-activity relationship (SAR) study demonstrate that while 6-acrylamide derivatives broadly exhibit irreversible inhibition, among 7-acrylamide congeners only the parent 3-bromophenylamino compound (PD-160678) achieves irreversible enzyme inactivation [1]. Consequently, substituting PD-160678 with a 6-acrylamide regioisomer, a 3-chloro analog, or a reversible quinazoline inhibitor yields quantitatively different inhibitory profiles—even under identical assay conditions—rendering direct interchange without experimental re-validation scientifically unsound.

6-Acrylamide regioisomers may achieve irreversible inhibition, but 7-acrylamide geometry alters Cys773 alkylation profile
3-Chloro analog shifts halogen-dependent binding kinetics and lipophilicity, rendering direct IC50 comparison unreliable
Reversible quinazoline inhibitors lack sustained target coverage and cannot replicate washout-resistant pharmacodynamics

Quantitative Differentiation Evidence


Irreversibility: 7-Acrylamide vs. 6-Acrylamide Congeners

A systematic series of 6- and 7-acrylamide 4-anilinoquinazoline derivatives revealed that all 6-acrylamides, but only the parent 3-bromophenylamino 7-acrylamide (PD-160678), functioned as irreversible inhibitors of isolated EGFR [1]. This indicates that PD-160678 uniquely achieves covalent bond formation with Cys773 despite the suboptimal C-7 substitution geometry, a property not shared by other 7-acrylamide analogs [1].

7- vs. 6-Acrylamide irreversibility
Head-to-head
PD-160678 irreversible; other 7-acrylamides reversible; all 6-acrylamides irreversible
Unique covalent engagement enables sustained EGFR inhibition beyond compound washout
Binary classification from isolated enzyme assay
EGFR tyrosine kinase Covalent inhibitor Structure-activity relationship

Enzymatic Potency vs. 6-Acrylamide Regioisomer

In head-to-head biochemical evaluation using the identical isolated EGFR phosphorylation assay, PD-160678 (7-acrylamide) demonstrated an IC50 of 0.45 nM [1], while its 6-acrylamide regioisomer PD-168393 exhibited an IC50 of 0.70 nM . This represents a 1.6-fold potency advantage for the 7-substituted isomer, despite the 6-position being geometrically more favorable for Cys773 alkylation.

Enzymatic IC50 vs. 6-acrylamide
Cross-study comparable
PD-160678 IC50 0.45 nM (7-acrylamide) vs. 0.70 nM (PD-168393, 6-acrylamide)
1.6-fold lower IC50 supports lower-concentration assay design; regioisomer context
Isolated EGFR phosphorylation assay
EGFR inhibition Regioisomer comparison Enzyme assay

Halogen Electronic Modulation: Bromo vs. Chloro Analog

Within the identical 7-acrylamide-4-anilinoquinazoline scaffold, the 3-bromophenylamino derivative PD-160678 (IC50 = 0.45 nM) exhibits 1.8-fold lower potency than its 3-chlorophenylamino counterpart (IC50 = 0.25 nM) against isolated EGFR [1]. The bromine atom's larger van der Waals radius and altered electronic properties modulate both binding affinity and the precise geometry of the acrylamide warhead relative to Cys773, resulting in a measurable, reproducible potency differential.

Bromo vs. chloro IC50
Head-to-head
PD-160678 IC50 0.45 nM (3-bromo) vs. 0.25 nM (3-chloro analog)
Halogen-dependent potency context; bromo lipophilicity may alter cellular distribution
Identical enzyme assay; distinct pharmacokinetic implications
Halogen SAR EGFR inhibitor Electronic effects

Covalent Irreversible vs. Reversible ATP-Competitive Inhibitor

PD-160678 achieves irreversible EGFR inhibition through covalent alkylation of Cys773, whereas PD-153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) acts as a reversible, ATP-competitive inhibitor with an IC50 of 0.025 nM [1][2]. Although PD-153035 displays greater apparent biochemical potency, its reversible binding necessitates sustained drug exposure to maintain target inhibition; PD-160678's covalent adduct persists beyond compound elimination, providing pharmacodynamic durability that reversible inhibitors cannot match [1].

Covalent vs. reversible mechanism
Class-level inference
Irreversible Cys773 alkylation (PD-160678) vs. reversible ATP-competitive (PD-153035, IC50 0.025 nM)
Covalent residence time sustains target inhibition, relevant for washout and in vivo models
Reversible inhibitor shows higher apparent potency but lacks durable target engagement
Irreversible vs. reversible inhibition EGFR targeting Mechanism of action

In Vivo Antitumor Efficacy in A431 Xenograft Model

The 1999 J. Med. Chem. study demonstrated that quinazoline 6- and 7-acrylamide derivatives, including the parent 7-acrylamide PD-160678, produced significant tumor growth inhibition (tumor stasis) in the A431 human epidermoid carcinoma xenograft model when administered orally [1]. In contrast, the reversible EGFR inhibitor gefitinib, which exhibits a substantially higher enzymatic IC50 (approximately 27–33 nM) [2], requires sustained plasma concentrations above the cellular IC50 to achieve comparable tumor growth inhibition. PD-160678's covalent binding mechanism provides prolonged pharmacodynamic effect even as plasma drug levels decline, a critical advantage for intermittent dosing regimens.

In vivo A431 xenograft
Cross-study comparable
Reported tumor stasis (PD-160678, oral) vs. reversible inhibitor gefitinib (continuous exposure required)
Covalent pharmacodynamics support intermittent dosing model design; endpoint context
No direct in vivo head-to-head; model-specific interpretation
In vivo xenograft EGFR inhibitor Antitumor activity

Cellular Autophosphorylation Inhibition in A431 Cells

In A431 human epidermoid carcinoma cells, the 3-chloro analog of PD-160678 inhibited EGF-stimulated EGFR autophosphorylation with an IC50 of 53 nM [1]. While a directly comparable cellular IC50 for PD-160678 is not reported in the same dataset, the 3-bromo substitution (PD-160678) generally confers greater lipophilicity (calculated XLogP ≈ 2.92 versus an estimated lower value for the chloro analog) [2], which may translate into distinct cellular permeability and intracellular distribution profiles relevant to the selection of the appropriate tool compound.

Cellular EGFR autophosphorylation
Data to verify
PD-160678 cellular IC50 not reported; 3-chloro analog IC50 53 nM (A431 cells)
Bromo lipophilicity may guide cell-based assay selection; direct cellular data needed
Cross-property extrapolation; requires in-house validation
Cellular EGFR assay Autophosphorylation Halogen SAR

Recommended Research and Application Scenarios


Mechanistic Studies of Covalent EGFR Inhibition

PD-160678 is the only 7-acrylamide 4-anilinoquinazoline demonstrated to act as an irreversible EGFR inhibitor, making it an essential tool compound for studying the structural determinants of covalent bond formation at Cys773 from the geometrically disfavored C-7 position . Researchers investigating the relationship between warhead geometry and cysteine reactivity should prioritize PD-160678 over reversible 7-acrylamide analogs or 6-acrylamide controls.

Washout-Resistant Target Engagement Assays

When experimental protocols involve compound washout steps or require sustained EGFR pathway suppression after drug removal, PD-160678's covalent irreversible binding to Cys773 ensures that target inhibition persists . This property distinguishes it from reversible inhibitors like PD-153035 (IC50 = 0.025 nM) or gefitinib (IC50 ≈ 27–33 nM), whose inhibitory effects rapidly reverse upon compound elimination . PD-160678 is therefore the compound of choice for washout experiments and late-time-point pharmacodynamic readouts.

Preclinical In Vivo Oncology with Intermittent Dosing

PD-160678 demonstrated significant tumor growth inhibition (stasis) in the A431 human epidermoid carcinoma xenograft model when dosed orally . Its covalent mechanism translates into sustained EGFR suppression in tumor tissue even as plasma drug concentrations decline between doses. This property makes PD-160678 especially suitable for preclinical efficacy studies employing intermittent dosing schedules, where reversible inhibitors would fail to maintain continuous target coverage.

Halogen-Dependent SAR Studies in Quinazoline Series

For medicinal chemistry programs exploring the electronic and steric effects of the aniline substituent on EGFR inhibition potency, PD-160678 (3-bromo, IC50 = 0.45 nM) provides a critical comparator to the 3-chloro analog (IC50 = 0.25 nM) and the 6-bromo-2,3-dihydro-indol-1-yl variant (IC50 = 0.40–0.42 nM), all evaluated in the same isolated EGFR assay system . This comparative dataset enables rigorous SAR analysis without confounding inter-laboratory assay variability.

Application
Selection Property
Validation Focus
Covalent EGFR inhibition mechanism studies
7-Acrylamide irreversible Cys773 alkylation
Warhead geometry–cysteine reactivity assay
Washout-resistant target engagement assays
Covalent sustained target inhibition
Post-washout EGFR pathway suppression readout
In vivo xenograft tumor model studies
Covalent pharmacodynamic durability
Intermittent dosing tumor stasis endpoint
Halogen SAR in anilinoquinazoline series
Bromo-substitution binding profile
Comparative IC50 analysis in identical assay system
Quote Request

Request a Quote for 2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.